molecular formula C16H16F3N3O2S B2391735 N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421456-94-1

N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2391735
CAS No.: 1421456-94-1
M. Wt: 371.38
InChI Key: MXMQVBGJJXAULU-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylpyridine moiety

Scientific Research Applications

“N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Thiophene Group: This step involves the coupling of the thiophene moiety to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Trifluoromethylpyridine Group:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethylpyridine group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced amine forms, or substituted pyridine derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the thiophene and piperidine rings contribute to the overall molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-(thiophen-2-yl)-4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
  • N-(thiophen-2-yl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in “N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” distinguishes it from similar compounds, potentially offering enhanced biological activity and stability.

Properties

IUPAC Name

N-thiophen-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-3-4-13(20-10-11)24-12-5-7-22(8-6-12)15(23)21-14-2-1-9-25-14/h1-4,9-10,12H,5-8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMQVBGJJXAULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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